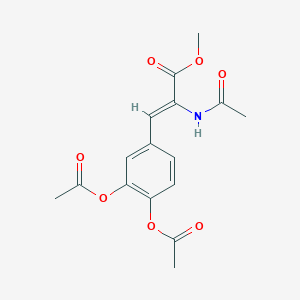

![molecular formula C17H23NO4 B7796995 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate CAS No. 39459-41-1](/img/structure/B7796995.png)

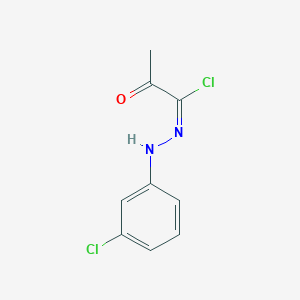

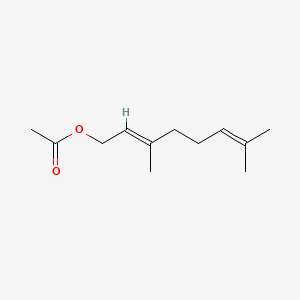

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

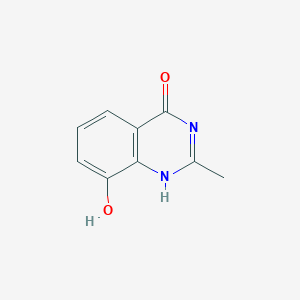

“6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate” is a natural product found in Hyoscyamus niger . It has a molecular formula of C17H23NO4 and a molecular weight of 305.4 g/mol .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 305.16270821 g/mol . The topological polar surface area of the compound is 70 Ų .科学的研究の応用

Synthesis and Structural Analysis : The tetraphenylborate salt of atropine, a compound closely related to 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, has been synthesized and structurally analyzed. This study provides insights into the chemical properties and potential applications of similar compounds (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Potential Metabolites in Brain Imaging : Research on potential hydroxy metabolites of brain imaging agents includes compounds structurally related to this compound, indicating its relevance in the development of brain imaging technologies (Andersen et al., 1997).

Bridgehead Hydroxylation in Tropane Alkaloids : A study focused on the synthesis of bridgehead hydroxylated derivatives of tropane alkaloids, a class to which the compound belongs. This research highlights the compound's relevance in exploring novel derivatives of naturally occurring alkaloids (Bremner, Smith, & Tarrant, 1996).

Analgesic and Antagonist Activities : The compound's structural analogs have been evaluated for their analgesic and narcotic antagonist activities, showcasing its potential applications in medicinal chemistry (Takeda et al., 1977).

Structural Studies in Medicinal Chemistry : Another study involved the synthesis and structural study of esters derived from compounds closely related to the one , further emphasizing its importance in the field of medicinal chemistry (Diez et al., 1991).

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, and as a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development involving this compound.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate involves the protection of the hydroxyl groups followed by the formation of the bicyclic ring system. The final step involves the esterification of the carboxylic acid with the appropriate alcohol.", "Starting Materials": [ "Phenylacetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "8-Methyl-8-azabicyclo[3.2.1]octan-3-one", "Triethylamine", "3-Hydroxy-2-phenylpropanoic acid", "Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Methanesulfonic acid", "Ethyl acetate" ], "Reaction": [ "Protection of the hydroxyl groups of 3-hydroxy-2-phenylpropanoic acid with dicyclohexylcarbodiimide and methanesulfonic acid to form the corresponding methyl ester", "Reduction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with sodium borohydride to form the corresponding alcohol", "Protection of the hydroxyl group of the alcohol with triethylamine and methanesulfonyl chloride to form the corresponding mesylate", "Formation of the bicyclic ring system by reaction of the mesylate with the methyl ester in the presence of sodium hydroxide and methanol", "Deprotection of the hydroxyl groups with hydrochloric acid to form the corresponding diol", "Esterification of the diol with phenylacetic acid in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide to form the final product, 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate" ] } | |

CAS番号 |

39459-41-1 |

分子式 |

C17H23NO4 |

分子量 |

305.4 g/mol |

IUPAC名 |

[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14+,15?,16-/m0/s1 |

InChIキー |

WTQYWNWRJNXDEG-BJWPUDQFSA-N |

異性体SMILES |

CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

正規SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。